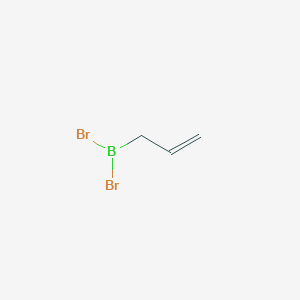

Allyldibromoborane

Description

Properties

Molecular Formula |

C3H5BBr2 |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

dibromo(prop-2-enyl)borane |

InChI |

InChI=1S/C3H5BBr2/c1-2-3-4(5)6/h2H,1,3H2 |

InChI Key |

WTZWFHJKIPMGPT-UHFFFAOYSA-N |

Canonical SMILES |

B(CC=C)(Br)Br |

Synonyms |

allyldibromoborane |

Origin of Product |

United States |

Synthetic Methodologies for Allyldibromoborane Generation and Handling

Established Synthetic Routes for Allyldibromoborane

The generation of this compound primarily relies on transmetalation reactions, where an allyl group is transferred from a less electropositive metal to boron. thieme-connect.de

The most common methods for preparing this compound involve the reaction of a boron halide with an allylic organometallic compound. Key precursors include tetraallylstannane and allyltrimethylsilane (B147118). thieme-connect.de

From Tetraallylstannane: this compound can be generated by reacting tetraallylstannane with boron tribromide. thieme-connect.de This reaction is typically performed at low temperatures, such as -45°C, to control the reactivity and prevent unwanted side reactions. thieme-connect.de The stoichiometry of this reaction is crucial for maximizing the yield of the desired product.

From Allyltrimethylsilane: Another established route involves the reaction of allyltrimethylsilane with boron tribromide. thieme-connect.de This reaction is generally conducted at a slightly higher temperature of -20°C for a short duration, for instance, 15 minutes. thieme-connect.de

From Allylic Tin Compounds and Boron Halides: A general and convenient method for preparing allylic dihaloboranes involves the reaction of allylic tributylstannanes with an excess of boron trichloride (B1173362) or boron tribromide at temperatures ranging from -50 to -40°C. thieme-connect.de This approach allows for the synthesis of both allyldichloro- and allyldibromoboranes. thieme-connect.de

The selection of precursors and the careful control of stoichiometric ratios are critical for the successful synthesis of this compound. The high reactivity of the boron halide necessitates precise addition and temperature management to avoid the formation of undesired byproducts.

Table 1: Precursor Selection for this compound Synthesis

| Precursor | Boron Source | Reaction Conditions | Reference |

| Tetraallylstannane | Boron tribromide | -45°C | thieme-connect.de |

| Allyltrimethylsilane | Boron tribromide | -20°C, 15 minutes | thieme-connect.de |

| Allyltributylstannane (B1265786) | Boron tribromide | -50 to -40°C | thieme-connect.de |

Methodological Enhancements for Optimized Yield and Purity

Optimizing the yield and purity of this compound requires careful control over reaction conditions and purification techniques. Since allyldihaloboranes are unstable, they are often used immediately after generation. thieme-connect.dethieme-connect.de

An improved methodology for the synthesis of this compound has been developed that allows for the carbometalation of various alkenes, including 1,3-dienes, styrene (B11656), and even isolated alkenes, with high yield and stereospecificity at 0°C. researchgate.netresearchgate.net This high reactivity expands the utility of this compound in organic synthesis. researchgate.net

Purification of the product, when necessary, can be achieved through trap-to-trap distillation under vacuum. thieme-connect.de This technique is suitable for separating the volatile allyldihaloborane from less volatile starting materials and byproducts. thieme-connect.de For instance, the purification of allyldichloroboranes prepared from allyltributylstannane and boron trichloride has been reported with yields ranging from 58% to 98%. thieme-connect.de

In Situ Generation and Reactive Intermediate Control

Due to its high reactivity and instability, this compound is almost exclusively generated in situ. thieme-connect.dethieme-connect.de This approach avoids the challenges associated with isolating and storing the unstable compound. The in situ generation allows for immediate reaction with a substrate present in the reaction mixture.

The control of the reactive intermediate is paramount. The reactivity of allylic boranes can be tuned by varying the ligands attached to the boron atom. thieme-connect.de Allyldihalo- and diallylhaloboranes are among the most reactive allylborating reagents. thieme-connect.de The reaction of this compound with aldehydes and electron-rich alkenes proceeds readily through a highly polarized, chair-like six-membered transition state, leading to syn-allylboration products. thieme-connect.de

Attempts to characterize the primary products of the transmetalation reaction by low-temperature NMR spectroscopy have been unsuccessful, highlighting the transient nature of these intermediates. thieme-connect.de Therefore, the reaction is typically carried out by adding the boron halide to a mixture of the allylic precursor and the substrate at low temperatures, ensuring the reactive this compound is consumed as it is formed.

Considerations for Practical Synthesis and Scalability

For practical synthesis and potential scalability, several factors must be considered. The choice of precursors plays a significant role. While tetraallylstannane and allyltrimethylsilane are effective, the use of tin reagents can be a concern due to the toxicity and difficulty in removing organotin byproducts.

The reaction conditions, particularly the low temperatures required, can present challenges for large-scale production. Maintaining temperatures as low as -78°C or -45°C requires specialized equipment and can be energy-intensive. thieme-connect.dethieme-connect.de

The development of more robust and scalable methods is an ongoing area of research. Methodologies that can be performed at higher temperatures or with less hazardous reagents would be highly desirable for industrial applications. The high reactivity of this compound, while advantageous for its synthetic applications, also poses the most significant hurdle for its practical and large-scale synthesis. researchgate.netresearchgate.net

Fundamental Reactivity and Mechanistic Pathways of Allyldibromoborane

Carbometalation Reactions with Unsaturated Substrates

Carbometalation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond. wikipedia.org Allyldibromoborane is particularly effective in these reactions, readily engaging with a range of unsaturated compounds including alkenes and epoxides. acs.orgnih.gov

The allylboration of alkenes with this compound is a notable carbometalation reaction that proceeds with high regio- and stereospecificity. acs.orgnih.gov This high reactivity expands the scope of carbometalation to include simple alkenes, which are typically less reactive towards other allylboranes like allyldichloroborane. acs.org The reaction involves the addition of the allyl group from the borane (B79455) to one carbon of the double bond and the dibromoboryl group to the other.

This compound reacts readily with 1,3-dienes in a carbometalation process. acs.orgnih.gov The reaction is uniformly regiospecific, with the allyl group adding to one terminus of the diene system and the dibromoboryl group to the other, resulting in a 1,4-addition pattern. acs.orglibretexts.org For instance, the reaction with 1,3-cyclohexadiene (B119728) proceeds in high yield. acs.org This reactivity contrasts with less reactive allylboranes that may not effectively carbometalate simple dienes. acs.org

The general mechanism for the electrophilic addition to conjugated dienes involves the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org The subsequent attack of the nucleophile can occur at two different positions, leading to either 1,2- or 1,4-addition products. libretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction favors the 1,4-adduct. acs.orgresearchgate.net

Table 1: Allylboration of 1,3-Dienes with this compound

| Diene | Product after Oxidative Workup | Yield (%) |

|---|---|---|

| 1,3-Cyclohexadiene | 3-Allylcyclohexene-1-ol | High |

| Isoprene | (E)-5-Methyl-1,5-hexadien-3-ol | High |

Data compiled from research findings. acs.orgnih.gov

The high reactivity of this compound extends to the carbometalation of styrene (B11656) and even unactivated, isolated alkenes. acs.orgnih.gov The reaction with styrene is rapid and regiospecific. acs.org

Remarkably, even unstrained and unactivated isolated alkenes like 1-octene (B94956) undergo allylboration with this compound, although in lower yields compared to dienes and styrene. acs.org This is significant as such alkenes are generally poor substrates for carbometalation. acs.orgyoutube.com The reaction with norbornylene, a strained alkene, proceeds cleanly to give the exo,syn-addition product without any rearrangement. acs.org

Table 2: Carbometalation of Styrene and Isolated Alkenes

| Alkene | Product after Oxidative Workup | Yield (%) |

|---|---|---|

| Styrene | 1-Phenyl-3-buten-1-ol | High |

| 1-Octene | 3-Allyl-1-octanol | Moderate |

Data based on reported experimental results. acs.org

The reaction of this compound with vinylic epoxides presents a case of mechanistic divergence, leading to either 1,2- or 1,4-addition products. researchgate.net The regioselectivity of the ring-opening is influenced by the structure of the epoxide and the reaction conditions. libretexts.org

In general, the reaction can proceed via an SN2 or SN1-like mechanism. libretexts.org For allylic epoxides, attack at the double bond (1,4-addition) can compete with direct attack at the epoxide ring (1,2-addition). With this compound, 1,4-addition is generally favored for monoepoxides of 1,3-butadiene (B125203) and isoprene, leading to the formation of (E)-alcohols. researchgate.net This is in contrast to reactions with some other organometallic reagents that may favor 1,2-addition. researchgate.net The Lewis acidic nature of the boron center can coordinate to the epoxide oxygen, facilitating ring opening.

For cyclic vinylic epoxides, such as 3,4-epoxycycloalkenes, the outcome is different. For instance, 3,4-epoxycyclopentene undergoes a five-membered ring opening to produce a (Z)-trienol with high stereoselectivity. researchgate.net In contrast, six- to eight-membered 3,4-epoxycycloalkenes tend to favor cis-1,2-addition. researchgate.net

Allylboration of Alkenes: Regio- and Stereospecific Outcomes

Carbometalation of 1,3-Dienes

Allylboration of Carbonyl and Imine Compounds

Allylboranes are well-known for their ability to add to carbon-heteroatom double bonds, such as those in aldehydes, ketones, and imines. york.ac.uk This process, known as allylboration, is a powerful tool for the stereoselective synthesis of homoallylic alcohols and amines. york.ac.ukthieme-connect.de

This compound undergoes nucleophilic addition to aldehydes and ketones. york.ac.uksavemyexams.com This reaction is a classic example of the nucleophilic addition to a carbonyl group, where the allyl group acts as the nucleophile and the carbonyl carbon is the electrophile. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a six-membered cyclic transition state, which accounts for the high stereoselectivity often observed in these reactions. york.ac.ukthieme-connect.de

The mechanism involves the coordination of the boron atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the intramolecular transfer of the allyl group to the carbonyl carbon. york.ac.uk This process changes the hybridization of the carbonyl carbon from sp2 to sp3. libretexts.org Subsequent workup, typically involving oxidative cleavage of the boron-oxygen bond, yields the corresponding homoallylic alcohol. york.ac.uk Aldehydes are generally more reactive than ketones in these additions. york.ac.uksavemyexams.com

Table 3: General Products from Allylboration of Carbonyls

| Carbonyl Compound | Product Type |

|---|---|

| Aldehyde | Secondary Homoallylic Alcohol |

This table illustrates the general outcome of the reaction. york.ac.uksavemyexams.com

Reactions with Imines and Other Electrophilic π-Systems

This compound is a potent allylating agent for various electrophilic π-systems, most notably imines. The high Lewis acidity of the boron center in allylboranes is a key driver of their reactivity, enabling the efficient activation of electrophiles. ineosopen.org The reaction with an imine involves the coordination of the Lewis acidic boron atom to the lone pair of electrons on the imine's nitrogen atom. This activation facilitates the subsequent nucleophilic attack of the allyl group onto the electrophilic imine carbon.

The general mechanism involves several key steps:

Coordination: The Lewis acidic boron atom of this compound coordinates with the basic nitrogen atom of the imine.

Cyclic Transition State: The complex arranges into a chair-like six-membered ring.

Allyl Transfer: The allyl group migrates from the boron atom to the imine carbon, proceeding through the cyclic transition state.

Product Formation: The initial product is a borylated amine, which upon workup (e.g., hydrolysis) yields the final homoallylic amine.

Beyond imines, this compound and related compounds react with other electrophilic π-systems, such as aldehydes and ketones, following a similar mechanistic pattern to produce homoallylic alcohols. ineosopen.orgmasterorganicchemistry.comlibretexts.org

| Reactant 1 | Reactant 2 (Electrophilic π-System) | Major Product Class |

|---|---|---|

| This compound | Imine (R-CH=NR') | Homoallylic Amine |

| This compound | Aldehyde (R-CHO) | Homoallylic Alcohol |

| This compound | Ketone (R-CO-R') | Homoallylic Alcohol |

Rearrangement Processes in this compound Chemistry

The chemistry of this compound is marked by dynamic rearrangement processes, which are characteristic of many organoboron compounds.

Free allylboranes, including this compound, are subject to a continuous and rapid intramolecular process known as a permanent allylic rearrangement. ineosopen.orgzioc.ru This is a type of sigmatropic rearrangement where the boron group migrates from one end of the allyl system to the other, with the double bond shifting concurrently. researchgate.netnih.gov

This rearrangement proceeds through a transition state where the boron atom is associated with the π-system of the allyl group. A critical requirement for this process is the presence of a vacant p-orbital on the boron atom, which allows for the delocalization of electrons in the transition state. ineosopen.org The rate of this rearrangement is highly dependent on temperature; for instance, the activation energy for the rearrangement in allyl(diethyl)borane is approximately 11.8 kcal/mol. researchgate.net While this process is inherent to many allylboranes, certain sterically demanding derivatives have been shown to retain their stereochemical integrity at low temperatures (e.g., –25 °C), indicating that the rearrangement can be suppressed.

The field of organoboron chemistry has seen significant developments in the use of photochemical activation to induce novel rearrangements and syntheses. nih.govnih.gov These photoinduced processes enable the generation of reactive intermediates from various organoboron precursors, expanding the scope of their synthetic applications. researchgate.netresearchgate.net

Research has demonstrated several types of photoinduced rearrangements in organoboron compounds. For example:

Irradiation of certain diphenyl-substituted N,C-chelate organoboron compounds can lead to transformations yielding BN-cyclohepta-1,3,5-trienes via a proposed borirane intermediate. rsc.org

Other systems, such as specific benzoborepins, undergo reversible photoisomerization to boratanorcaradienes upon irradiation with visible light. rsc.org

Chiral-group-functionalized borane molecules have been shown to photochemically isomerize to their BN-cyclooctatriene diastereoisomers. rsc.org

These photochemical methods provide pathways to complex and unique organoboron structures that are often inaccessible through traditional thermal reactions. nih.gov

Intrinsic Allylic Rearrangements of Organoboranes

Protonolysis and Related Derivatization of Organoboranes

The carbon-boron bond in organoboranes can be readily cleaved and replaced with a carbon-hydrogen bond in a reaction known as protonolysis or protodeboronation. wikipedia.orgwikipedia.org This reaction is typically achieved by treating the organoborane with a proton source, most commonly a carboxylic acid such as acetic acid. ias.ac.inoregonstate.edu While organoboranes are generally stable to water and aqueous mineral acids, they react cleanly with carboxylic acids. ias.ac.in

A key feature of protonolysis is that the replacement of the boron atom by hydrogen occurs with retention of configuration at the carbon atom. ias.ac.in This stereospecificity allows for the synthesis of specific stereoisomers of alkanes from alkenes via a hydroboration-protonolysis sequence. ias.ac.in In the case of an allylborane, protonolysis yields the corresponding alkene. For instance, the protonolysis of B-allyl-9-BBN results in propene, a process that is believed to occur via an allylic rearrangement mechanism. researchgate.net

Beyond simple protonolysis, the C-B bond is a versatile anchor for a wide range of derivatization reactions, converting it into various other functional groups. These transformations also characteristically proceed with retention of stereochemistry. ias.ac.in A prominent example is the synthesis of primary amines from organoboranes. Reagents such as hydroxylamine-O-sulfonic acid can be used to replace the boron atom with an amino group, providing a powerful tool for chiral amine synthesis. ias.ac.inacs.org

Stereochemical Control and Asymmetric Induction in Allyldibromoborane Chemistry

Diastereoselective Control in Allylboration Reactions

Diastereoselectivity in allylboration refers to the preferential formation of one diastereomer over another when a new stereocenter is created in a molecule that already contains one or more stereocenters. This control can be exerted either by the existing chirality in the substrate or by the inherent stereochemistry of the allylboron reagent.

In substrate-controlled reactions, the stereochemical outcome is dictated by the chiral centers already present in the substrate, typically an aldehyde or ketone. numberanalytics.commdpi.com The existing stereocenter, often at the α-position to the carbonyl group, directs the incoming allylborane reagent to one of the two diastereotopic faces of the carbonyl. This facial bias is generally explained by steric and electronic models, such as the Felkin-Anh or Cram-chelation models.

For example, the allylboration of chiral α-substituted aldehydes proceeds with a predictable level of diastereoselectivity that is dependent on the nature of the α-substituent and the reaction conditions. harvard.edu The diastereofacial selectivity of the B-allyldiisopinocampheylborane reagent, a derivative of allyldibromoborane, often overrides any facial preference of the aldehyde itself, a concept known as the matched and mismatched pairing. harvard.edu However, in cases where the reagent's intrinsic selectivity is not overwhelmingly high, the substrate's chirality plays a dominant role. The development of methods like the boron-zinc exchange can enhance the scope of these substrate-controlled diastereoselective reactions, allowing for the synthesis of complex organic molecules with high stereochemical purity. nih.gov

Diastereoselective Allylboration of Chiral Aldehydes

| Chiral Aldehyde | Allylborane Reagent | Major Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (R)-2-Phenylpropanal | B-Allyldiisopinocampheylborane | (3R,4R)-4-Phenyl-1-penten-3-ol | 96:4 | harvard.edu |

| (S)-2-Phenylpropanal | B-Allyldiisopinocampheylborane | (3S,4S)-4-Phenyl-1-penten-3-ol | 5:95 (mismatched) | harvard.edu |

Reagent-controlled diastereoselection is a powerful strategy where the stereochemistry of the product is determined by the structure of the allylboron reagent itself. This is most prominently demonstrated in the reactions of substituted allylboranes, such as crotylboranes. The geometry of the crotylborane reagent—(E) or (Z)—translates directly into the relative stereochemistry—anti or syn—of the resulting homoallylic alcohol.

This predictability arises from a highly ordered, chair-like six-membered ring transition state. The substituents on both the aldehyde and the crotyl group preferentially occupy equatorial positions to minimize steric interactions.

(E)-Crotylboranes react to form anti-diastereomers.

(Z)-Crotylboranes react to form syn-diastereomers.

This principle allows for the synthesis of any of the four possible stereoisomers of a product by selecting the appropriate enantiomer of the chiral allylborane and the correct geometry of the crotyl group. One-pot double allylboration reactions using bifunctional reagents have been developed to synthesize 1,5-diols with exceptional diastereo- and enantioselectivity, showcasing the high level of control achievable with this method. organic-chemistry.org However, a significant challenge with some crotylboranes is their propensity to undergo allylic rearrangement, which can scramble the geometric purity of the reagent and thus reduce the diastereoselectivity of the product.

Substrate-Controlled Diastereoselectivity

Enantioselective Catalysis with this compound Systems

While diastereoselective methods are effective for chiral substrates, enantioselective catalysis is required for the asymmetric allylboration of achiral aldehydes and ketones. This is typically achieved by using a chiral catalyst that creates a chiral environment, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Significant progress in catalytic asymmetric allylboration has been achieved through the development of chiral diol catalysts, particularly those based on the biphenol (e.g., BINOL) scaffold. researchgate.netnih.gov In these systems, a chiral diol reacts with an achiral allylboron reagent, such as allyldiisopropoxyborane, in a ligand exchange process to generate a chiral allylboronate in situ. capes.gov.brnih.gov This chiral reagent then reacts enantioselectively with the carbonyl substrate.

Mechanistic studies have shown that the reaction involves the exchange of one of the isopropoxy groups on the boronate with the chiral biphenol catalyst. nih.govnih.gov The resulting mixed boronate is the active catalytic species. These catalyst systems have proven effective for the allylboration of both ketones and acyl imines, providing access to chiral homoallylic alcohols and amines in high yields and enantioselectivities. nih.govcapes.gov.br An important outcome of mechanistic investigations was the optimization of the reaction, allowing for a reduction in catalyst loading from 15 mol% to as low as 2 mol% and enabling the reaction to be performed at room temperature instead of lower temperatures. nih.govnih.gov

(S)-BINOL-Catalyzed Asymmetric Allylboration of Acyl Imines

| Substrate (Imine) | Catalyst | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| N-Benzoylbenzaldimine | (S)-3,3'-Ph2-BINOL (15 mol%) | 85 | 98:2 | nih.gov |

| N-Benzoyl-p-tolylaldimine | (S)-3,3'-Ph2-BINOL (15 mol%) | 94 | 97.5:2.5 | nih.gov |

| N-Benzoyl-p-anisaldimine | (S)-3,3'-Ph2-BINOL (15 mol%) | 91 | 98.5:1.5 | nih.gov |

The enantiomeric excess (ee) of a catalyzed reaction is highly sensitive to various reaction conditions, with temperature being one of the most critical factors. In general, enantioselectivity is governed by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways leading to the (R) and (S) enantiomers. Since this relationship is inversely proportional to temperature (ΔΔG‡ = -RT ln(kR/kS)), lowering the reaction temperature often leads to a higher enantiomeric excess. icjs.us

For many asymmetric allylboration reactions, conducting the process at low temperatures (e.g., -78 °C or -100 °C) is essential for achieving high enantioselectivity. harvard.edu Studies have shown that for some catalytic systems, the highest enantioselectivities are obtained within a specific temperature range, and deviating from this can be detrimental. nih.gov Interestingly, there are rare but documented cases where a change in temperature can lead to a complete reversal of enantioselectivity. chemistryworld.comrsc.org This unusual phenomenon is often attributed to a change in the reaction mechanism or the rate-determining step at different temperatures.

Effect of Temperature on Enantioselectivity

| Reaction | Catalyst | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Brown Allylboration of Benzaldehyde | (-)-Ipc2B-allyl | -25 | ~85 | harvard.edu |

| Brown Allylboration of Benzaldehyde | (-)-Ipc2B-allyl | -78 | 96 | harvard.edu |

| Oxazaborolidine-catalyzed reduction | (S)-diphenylprolinol-derived | 25 | ~95 | nih.gov |

| Oxazaborolidine-catalyzed reduction | (S)-diphenylprolinol-derived | 60 | ~80 | nih.gov |

The rational design of chiral ligands is at the heart of modern asymmetric catalysis. nih.gov The primary goal is to create a well-defined, three-dimensional chiral pocket around the catalytic center. This pocket then selectively accommodates one of the two enantiomeric transition states, thereby directing the reaction pathway to produce a single enantiomer of the product. Several key principles guide the design of effective chiral ligands:

Rigidity and Conformation: The ligand should have a rigid or conformationally restricted backbone. This reduces the number of possible transition state geometries, making the stereochemical outcome more predictable and selective.

Steric Hindrance: Bulky substituents are strategically placed on the ligand to sterically block one face of the substrate or reagent, allowing attack from only the less hindered direction. The C2-symmetry often found in successful ligands, such as BINAP or Trost ligands, ensures that the two binding sites on the metal are equivalent and that the steric environment is uniform. mdpi.com

Electronic Effects: The electronic properties of the ligand can influence the reactivity and Lewis acidity of the boron center, which in turn affects the rate and selectivity of the reaction.

Modularity: An effective ligand design allows for easy modification of its steric and electronic properties. nih.gov This modularity enables the fine-tuning of the catalyst for a specific substrate or reaction type, a concept that has led to the development of extensive ligand libraries for various transformations. chemrxiv.orgmdpi.comresearchgate.net

In the context of allylboration, the interaction between the chiral diol catalyst and the achiral boronate creates a chiral Lewis acid. The precise architecture of the diol, including the dihedral angle in biphenol-based systems and the nature of substituents at the 3 and 3' positions, is crucial for establishing high levels of asymmetric induction. nih.gov

Influence of Reaction Conditions on Enantiomeric Excess (e.g., Temperature Effects)

Strategies for Constructing Chiral Homoallylic Alcohols

The asymmetric synthesis of homoallylic alcohols is a pivotal transformation in organic chemistry, providing access to versatile chiral building blocks rich in functionality. A prominent and highly effective strategy involves the use of chiral allylboranes, which react with carbonyl compounds to form carbon-carbon bonds with a high degree of stereocontrol. This approach avoids the use of highly reactive and often toxic organometallic reagents like allyltin (B8295985) compounds. nih.gov

One of the most well-established methods is the asymmetric allylation developed by Herbert C. Brown, which utilizes chiral B-allyldialkylboranes. york.ac.uk These reagents, particularly B-allyldiisopinocampheylborane, have proven to be highly effective for the enantioselective synthesis of homoallylic alcohols from aldehydes. york.ac.ukharvard.edu

The chiral reagent is prepared from the corresponding enantiomer of α-pinene, a readily available and inexpensive chiral starting material. harvard.edu For instance, the reaction of (+)-α-pinene with diborane (B8814927) leads to the formation of diisopinocampheylborane (B13816774) (Ipc₂BH). This intermediate can then be treated with allylmagnesium bromide to generate B-allyldiisopinocampheylborane. Alternatively, methoxydiisopinocampheylborane can be reacted with methallyllithium to produce the corresponding substituted chiral allylborane. york.ac.uk The direct attachment of the chiral isopinocampheyl groups to the boron atom results in excellent enantioselectivity in the subsequent allylation reaction. york.ac.uk

The reaction of chiral B-allyldiisopinocampheylborane with an aldehyde proceeds rapidly at low temperatures, such as -78 °C, to yield the corresponding homoallylic alcohol upon oxidative workup. harvard.edu The stereochemical outcome of the reaction is highly predictable and can be rationalized by a chair-like six-membered transition state, often referred to as the Zimmerman-Traxler model. In this model, the aldehyde's R group occupies an equatorial position to minimize steric hindrance, and the diastereofacial selectivity of the reagent typically overrides any inherent facial preference of the aldehyde. harvard.edu

The enantioselectivity of the process is often exceptional. For example, the allylation of acetaldehyde (B116499) with B-allyldiisopinocampheylborane derived from (+)-α-pinene yields (S)-1-penten-4-ol with an enantiomeric excess (ee) of 96%. york.ac.uk The reaction is general for a range of aldehydes, including aliphatic and aromatic substrates, consistently providing high levels of asymmetric induction. york.ac.ukharvard.edu Lowering the reaction temperature can further enhance the enantioselectivity. harvard.edu

The versatility of this method allows for the synthesis of both enantiomers of the desired homoallylic alcohol by simply choosing the corresponding enantiomer of α-pinene ((+)- or (-)-) for the reagent preparation. harvard.edu

The following table summarizes the results of the asymmetric allylation of various aldehydes using B-allyldiisopinocampheylborane derived from (+)-α-pinene.

| Aldehyde | Product (Homoallylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Reference |

|---|---|---|---|---|---|

| Acetaldehyde | 1-Penten-4-ol | 72 | 96 | S | york.ac.uk |

| Propionaldehyde | 1-Hexen-4-ol | 70 | 96 | S | york.ac.uk |

| Isobutyraldehyde | 5-Methyl-1-hexen-4-ol | 68 | 98 | S | york.ac.uk |

| Pivaldehyde | 5,5-Dimethyl-1-hexen-4-ol | 80 | >99 | S | york.ac.uk |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol | 75 | 90 | S | york.ac.uk |

Beyond the foundational work with B-allyldiisopinocampheylborane, other strategies have emerged. Catalytic asymmetric methods, for instance, utilize a chiral catalyst to induce enantioselectivity in the reaction between an achiral allylboron reagent, such as an allylboronate ester, and an aldehyde. nih.govorganic-chemistry.org Chiral phosphoric acids have been shown to be effective organocatalysts for this transformation, activating the allylboronate and facilitating a highly enantioselective addition to a wide array of aldehydes. nih.gov These catalytic approaches are highly desirable as they require only a small amount of the chiral source.

Computational and Experimental Probing of Reaction Mechanisms

Elucidation of Reaction Pathways and Transition States

The reaction of allylic boron compounds with carbonyls, particularly aldehydes, is a cornerstone of stereoselective synthesis. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions, allowing for a detailed understanding of the factors that govern their stereochemical outcomes.

The addition of an allylboron species to a carbonyl compound is generally considered to proceed through a concerted, pericyclic transition state . In this model, the formation of the new carbon-carbon bond and the transfer of the boron atom to the carbonyl oxygen occur simultaneously. This is in contrast to a stepwise mechanism, which would involve the formation of a distinct intermediate species.

The concerted nature of the allylboration reaction is supported by numerous theoretical studies on analogous systems. These studies indicate that the reaction proceeds via a well-defined, six-membered cyclic transition state. This concerted pathway helps to explain the high levels of stereoselectivity often observed, as the geometry of the transition state directly dictates the stereochemistry of the product.

While a purely stepwise mechanism with a discrete zwitterionic or carbocationic intermediate is generally disfavored energetically, some reactions can exhibit mechanistic nuances. For instance, in certain catalytic processes involving Lewis acids, the mechanism might involve pre-coordination steps, but the key C-C bond-forming event typically remains a concerted process. The preference for a concerted mechanism is a general feature of the uncatalyzed thermal allylboration of aldehydes.

The stereochemical outcome of allylboration reactions is determined by the geometry of the six-membered ring transition state. Computational studies have been pivotal in identifying and characterizing the key features of these transition states. For the reaction of substituted allylboron reagents with aldehydes, several transition state models have been proposed and computationally verified.

The most widely accepted model involves a chair-like transition state . In this arrangement, the substituents on both the allylboron reagent and the aldehyde can adopt pseudo-axial or pseudo-equatorial positions to minimize steric interactions. This model successfully predicts the observed diastereoselectivity in a wide range of allylboration reactions.

For instance, in the reaction of α-chiral aldehydes, the stereoselectivity is often explained by the Felkin-Anh model , where the large substituent on the aldehyde occupies a position anti-periplanar to the incoming nucleophile. DFT calculations have confirmed that transition states consistent with this model are often the lowest in energy.

In cases of α,β-epoxy aldehydes, a shift in the controlling stereochemical model from the polar Felkin-Anh (PFA) to the Cornforth-Evans (CE) model has been observed and rationalized through DFT calculations. researchgate.netnih.gov These studies identified CE-type transition states as energy minima, providing a robust explanation for the experimental outcomes. researchgate.netnih.gov

Below is a table summarizing key characteristics of transition states in analogous allylboration reactions, which can be extrapolated to understand the behavior of allyldibromoborane.

| Transition State Model | Key Features | Predicted Stereochemistry | Supporting Evidence |

| Chair-like | Six-membered ring; minimizes steric interactions through pseudo-axial/equatorial positioning of substituents. | High diastereoselectivity based on substituent orientation. | Extensive computational and experimental data on various allylboron reagents. |

| Felkin-Anh | Applies to α-chiral aldehydes; the largest substituent is anti to the incoming nucleophile. | Predicts the major diastereomer in reactions of α-chiral aldehydes. | Supported by numerous DFT calculations and experimental results. |

| Cornforth-Evans | Applies to α-alkoxy and α,β-epoxy aldehydes; involves chelation-like interaction with the oxygen substituent. | Explains the stereochemical outcome in reactions with specific oxygenated aldehydes. | DFT calculations have identified this as the preferred pathway for certain substrates. researchgate.netnih.gov |

These models, underpinned by computational evidence from related systems, provide a strong framework for predicting and understanding the stereochemical course of reactions involving this compound.

Analysis of Concerted vs. Stepwise Processes

Kinetic Isotope Effect (KIE) Analysis

Kinetic isotope effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms. By measuring the change in reaction rate upon isotopic substitution at a specific atomic position, valuable information about bond-breaking and bond-forming events in the rate-determining step can be obtained.

KIEs have been employed to distinguish between different potential mechanisms in reactions analogous to those involving this compound. A significant primary KIE is expected for an atom undergoing bond cleavage in the rate-determining step. For example, a significant ¹³C KIE at the carbonyl carbon and the γ-carbon of the allyl group would be consistent with a concerted mechanism where the C-C bond formation is part of the rate-limiting step.

In a study on the Roush allylboration of p-anisaldehyde, intermolecular ¹³C KIEs were measured. nih.gov The observation of substantial KIEs at the carbonyl carbon, the α-carbon, and the γ-carbon of the allylboronate provided strong evidence for a rate-limiting cyclic transition state, consistent with a concerted mechanism. nih.gov These findings argue against mechanisms where a step other than the C-C bond formation, such as a single-electron transfer, is rate-determining. nih.gov

The magnitude of the KIE can provide further details about the structure of the transition state. For a fully concerted reaction, significant KIEs are expected at all atomic centers undergoing bonding changes in the transition state.

The study on the Roush allylboration revealed experimental ¹³C KIEs that were significantly larger than those predicted by conventional transition state theory. nih.gov This discrepancy was attributed to a substantial contribution from heavy-atom tunneling , a quantum mechanical phenomenon where atoms heavier than hydrogen can pass through the activation barrier rather than going over it. nih.gov This interpretation was supported by multidimensional tunneling calculations that successfully reproduced the experimentally observed KIEs. nih.gov

The following table summarizes the experimental ¹³C KIEs from the Roush allylboration study, which provides a valuable reference for what might be expected in a similar study on this compound. nih.gov

| Position in p-Anisaldehyde | Experimental ¹³C KIE (k¹²/k¹³) at -78 °C (Experiment 1) | Experimental ¹³C KIE (k¹²/k¹³) at -78 °C (Experiment 2) |

| Carbonyl-C | 1.043 (± 0.002) | 1.046 (± 0.003) |

| C1 | 1.018 (± 0.002) | 1.018 (± 0.002) |

| C4 | 1.013 (± 0.002) | 1.012 (± 0.002) |

| OMe | 1.002 (± 0.002) | 1.001 (± 0.002) |

| Data from Singleton, D. A. et al. J. Am. Chem. Soc. 2011, 133, 31, 11944–11947. nih.gov |

These results highlight the sensitivity of KIEs to the details of the reaction mechanism and transition state structure, underscoring their importance in mechanistic elucidation. nih.gov While direct KIE studies on this compound reactions are lacking, the principles and findings from analogous systems provide a clear roadmap for future investigations.

Application of KIEs for Mechanistic Discrimination

Advanced Computational Chemistry Investigations

Modern computational chemistry offers a suite of powerful tools to investigate reaction mechanisms with high fidelity. Beyond standard DFT calculations for locating stationary points on the potential energy surface, more advanced techniques can provide deeper insights into the dynamics and intricate electronic details of a reaction.

Advanced computational approaches that could be applied to study the reactions of this compound include:

Ab initio molecular dynamics (AIMD): This method allows for the simulation of the real-time evolution of the reacting system, providing insights into the dynamic effects that are not captured by static models of the potential energy surface.

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of chemical bonds in the transition state, providing a quantitative measure of bond formation and cleavage.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal key donor-acceptor interactions within the transition state, helping to explain its stability and the flow of electrons during the reaction.

Energy Decomposition Analysis (EDA): EDA methods can dissect the interaction energy between the reactants in the transition state into physically meaningful components, such as electrostatic, Pauli repulsion, and orbital interaction terms.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of allylboration reactions. redalyc.orgnjit.edu By calculating the electronic structure and energies of reactants, transition states, and products, DFT can effectively model the reactivity and selectivity of reagents like this compound. mdpi.comrsc.org These calculations help rationalize why certain stereochemical outcomes are favored by quantifying the energy differences between various possible reaction pathways. acs.orgnih.gov

DFT studies on allylboration and crotylation reactions focus on the geometry of the six-membered, chair-like transition state, often referred to as the Zimmerman-Traxler model. researchgate.net The calculations can determine the energies associated with different transition state conformations, which arise from the orientation of the substituents on both the aldehyde and the allylborane. For instance, in the reaction with a chiral aldehyde, DFT can compare the energy barriers for the nucleophilic attack on the re and si faces of the carbonyl group, thereby predicting the major diastereomer formed. acs.orgrsc.org

Key findings from DFT studies in the broader context of allylboration include:

Validation of Stereochemical Models: DFT calculations provide quantitative support for classical models like the Felkin-Anh and Cornforth models by calculating the energetic penalties of steric interactions in the relevant transition states. researchgate.net

Origin of Selectivity: Studies have shown that the facial selectivity in asymmetric allylboration is strongly influenced by steric effects. acs.orgnih.gov By modeling the transition state structures, specific steric clashes that destabilize one pathway over another can be identified.

Catalyst Effects: In catalyzed allylborations, DFT can model the interaction between the catalyst and the substrates. For example, in reactions catalyzed by chiral Brønsted acids, DFT calculations have revealed that the catalyst stabilizes the favored transition state through a network of hydrogen bonds, rather than by direct protonation of the carbonyl group. rsc.org The calculated activation barrier for an uncatalyzed allylboration can be significantly higher than for the catalyzed pathway, highlighting the role of the catalyst. nih.gov

The following table presents representative data from a DFT study on the allylboration of acetaldehyde (B116499), illustrating how computational methods can predict experimental outcomes with high accuracy. acs.org

| Reactant System | Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio (S:R) | Experimental Product Ratio (S:R) |

|---|---|---|---|---|

| 1 + 3 | TS-1+3-Re | 0.0 | >99:1 | 98:2 |

| 1 + 3 | TS-1+3-Si | +3.5 | ||

| 2 + 3 | TS-2+3-Re | 0.0 | 89:11 | 95:5 (with benzaldehyde) |

| 2 + 3 | TS-2+3-Si | +1.2 |

QM/MM and Molecular Dynamics Simulations of Complex Systems

While DFT is powerful for analyzing isolated molecular systems, reactions often occur in complex environments involving solvent molecules or large substrates. To address this, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. mpg.denih.gov In a QM/MM simulation, the chemically active region of the system (e.g., the this compound and the aldehyde) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a computationally less expensive MM force field. mpg.defrontiersin.org

This approach allows for the study of chemical reactivity within large, explicit systems, such as enzymes or solvated clusters. mpg.denih.gov Molecular Dynamics (MD) simulations using a QM/MM potential can then be performed to sample the dynamic conformations of the system over time, providing a more realistic picture of the reaction. frontiersin.orgrsc.org This methodology is crucial for understanding how the environment influences reaction barriers and stereochemical outcomes. For example, QM/MM MD simulations can reveal the specific role of solvent molecules in stabilizing or destabilizing a transition state through hydrogen bonding or other non-covalent interactions. frontiersin.org

Although specific QM/MM studies focusing solely on this compound are not prevalent in the literature, the methodology has been extensively applied to related systems, such as enzymatic reactions and reactions at mineral-water interfaces, demonstrating its power in elucidating complex reaction mechanisms. nih.govfrontiersin.orgnih.gov

Prediction of Stereochemical Outcomes and Reaction Barriers

A primary goal of computational chemistry in the context of this compound is the accurate prediction of stereochemical outcomes and the energy barriers that govern them. rsc.org As mentioned, these predictions are rooted in the analysis of the Zimmerman-Traxler transition state. The geometry of the crotylboron reagent dictates the relative stereochemistry of the product; for example, (E)- and (Z)-crotylboronates typically lead to syn- and anti-homoallylic alcohols, respectively. researchgate.net

Computational models can calculate the activation free energy (ΔG‡) for each possible stereochemical pathway. acs.org The pathway with the lowest energy barrier is predicted to be the major reaction channel, and the calculated energy difference between competing pathways (ΔΔG‡) can be used to predict the ratio of diastereomers or enantiomers. researchgate.net These predictions are often in excellent agreement with experimental results. acs.orgnih.gov

For example, in a study of an iridium-catalyzed crotylation, reaction optimization was guided by both experimental screening and an understanding of the transition state energetics. nih.gov Decreasing the reaction temperature led to a higher diastereomeric ratio, a result consistent with the Gibbs free energy equation, where the influence of the activation enthalpy difference (ΔΔH‡) becomes more pronounced at lower temperatures.

The table below shows how experimental conditions can be tuned to improve stereoselectivity, a process that can be modeled and predicted by computational analysis of reaction barriers. nih.gov

| Entry | Concentration (M) | Temperature (°C) | Yield (%) | anti:syn Ratio |

|---|---|---|---|---|

| 1 | 0.2 | 100 | 75 | 4.3:1 |

| 2 | 0.5 | 100 | 72 | 4.8:1 |

| 3 | 1.0 | 100 | 74 | 7.1:1 |

| 4 | 1.0 | 90 | 78 | 7.5:1 |

Spectroscopic Techniques for Interrogating Reaction Intermediates

While computational methods provide theoretical snapshots of reaction pathways, spectroscopic techniques offer experimental evidence for the existence and structure of intermediates. Due to the high reactivity and often fleeting nature of organoboron intermediates, specialized techniques are required for their observation. scholaris.ca

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. researchgate.net By conducting the reaction at temperatures low enough to slow down subsequent steps, it is sometimes possible to observe the NMR signals of transient species. ¹¹B NMR is especially diagnostic for boron-containing compounds. acs.org Trivalent boron compounds, such as this compound, typically exhibit broad signals in the +25 to +35 ppm range, while tetracoordinate boron species, like the boronate intermediate formed after the addition to an aldehyde, resonate in a different region, often between +10 and 0 ppm. acs.orgnih.gov

¹H and ¹³C NMR can also provide crucial structural information. For instance, in the characterization of a boron trifluoride-water adduct at low temperature, proton-fluorine coupling was observed, which definitively established the species as a simple donor-acceptor complex. cdnsciencepub.com Similar principles can be applied to study the coordination of this compound to a carbonyl oxygen prior to the allyl transfer.

In some cases, intermediates may be too short-lived for direct NMR detection. scholaris.ca In such scenarios, indirect evidence is gathered. This can involve trapping experiments or analyzing the final products of reactions designed to probe for a specific intermediate. Infrared (IR) spectroscopy can also be used, particularly for detecting changes in the carbonyl stretching frequency of an aldehyde upon coordination to a Lewis acid like this compound.

Strategic Applications of Allyldibromoborane in Organic Synthesis

Modular Construction of Carbon Skeletons

The formation of carbon-carbon (C-C) bonds is a foundational aspect of organic synthesis, enabling the assembly of simple precursors into complex molecular frameworks. numberanalytics.com Allylboration reactions, for which allyldibromoborane is a key reagent, represent a powerful method for creating these crucial bonds. arkat-usa.org

This compound serves as an efficient tool for the modular construction of carbon skeletons through the allylboration reaction. This reaction involves the addition of an allyl group from the boron reagent to a carbonyl compound, forming a new carbon-carbon bond and establishing the backbone of more complex molecules. numberanalytics.comarkat-usa.org The process is advantageous because it proceeds through a highly organized, six-membered cyclic transition state, which allows for a high degree of stereocontrol. arkat-usa.org This capability is crucial in the synthesis of intricate molecules where specific stereochemistry is required. wikipedia.org The reliability and versatility of this method make it a staple in the repertoire of synthetic organic chemists for assembling complex carbon frameworks. scribd.com

A primary application of this compound is the synthesis of homoallylic alcohols. york.ac.ukrsc.org This is achieved through the reaction of the reagent with aldehydes or ketones. arkat-usa.orgyork.ac.uk The allyl group attaches to the carbonyl carbon, and upon subsequent workup, a homoallylic alcohol is formed. This reaction is quite general and can be applied to a wide variety of aldehydes. york.ac.uk

The reaction of this compound with different aldehydes consistently produces the corresponding homoallylic alcohols in good yields. This transformation is a key step for introducing both a hydroxyl group and an alkene, which are versatile functional handles for further synthetic manipulations. researchgate.net

Table 1: Synthesis of Homoallylic Alcohols from Aldehydes using Allylboration

| Aldehyde | Product (Homoallylic Alcohol) |

|---|---|

| Acetaldehyde (B116499) | 1-Penten-4-ol |

| Propionaldehyde | 1-Hexen-4-ol |

| Benzaldehyde | 1-Phenyl-3-buten-1-ol |

This table illustrates representative transformations and is based on the general reactivity of allylboranes with aldehydes.

Furthermore, by using substituted allylboranes, such as those derived from methallyl or crotyl groups, chemists can synthesize more complex, substituted homoallylic alcohols, expanding the versatility of this method. york.ac.uk

Efficient Formation of Carbon-Carbon Bonds in Complex Molecules

Derivatization of Allylboration Products

The products obtained from allylboration are not merely final targets but are often valuable intermediates that can be further modified. wikipedia.org Derivatization involves converting a chemical compound into a product of a similar structure, known as a derivative, by reacting a specific functional group. wikipedia.org

The homoallylic alcohols synthesized via allylboration contain two key functional groups ripe for further transformation: a hydroxyl group and a terminal alkene. researchgate.netresearchgate.net These functional groups can be manipulated independently to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can undergo oxidation to form a ketone, or it can be protected before subsequent reactions on the alkene moiety. The alkene can participate in a variety of reactions, including ozonolysis, epoxidation, or hydroboration, to introduce new functional groups. These post-reaction transformations make the initial allylboration products versatile building blocks in multi-step syntheses. researchgate.net

The allylboration of aldehydes is a highly stereoselective process. arkat-usa.org The reaction proceeds through a well-defined, chair-like, six-membered cyclic transition state, which accounts for the high diastereoselectivity observed in the products. arkat-usa.org When chiral allylboranes are used, this reaction can be rendered highly enantioselective, providing access to optically active homoallylic alcohols. york.ac.uk For example, B-allyldiisopinocampheylborane, derived from α-pinene, has proven to be highly effective in transferring its chirality to the product with excellent enantiomeric excess across a range of aldehydes. arkat-usa.orgyork.ac.uk

The regioselectivity of the reaction can also be controlled. With substituted allylboranes, such as crotylboranes, the addition to aldehydes can lead to either syn or anti diastereomers depending on the geometry (E or Z) of the crotyl group. This predictable control over both regioselectivity and stereoselectivity is a significant advantage of the allylboration reaction in synthetic planning. uit.no

Post-Reaction Transformations for Further Functionalization

Role in Total Synthesis and Natural Product Analogues

The strategic application of allylboration reactions is prominently featured in the total synthesis of complex natural products and their analogues. york.ac.uknih.govnih.gov Total synthesis is the complete chemical synthesis of complex molecules from simple, commercially available precursors. wikipedia.org The ability of allylboration to reliably form carbon-carbon bonds with excellent stereocontrol makes it an ideal method for constructing key fragments of these intricate molecules. york.ac.ukelsevier.com

A notable example is the use of a chiral allylborane reagent in the synthesis of the C1-C11 subunit of Fostriecin, a complex natural product. arkat-usa.org This demonstrates how allylboration can be employed to build specific, stereochemically rich fragments that are later assembled into the final natural product target. The predictable stereochemical outcome of the reaction allows for the precise construction of multiple stereocenters in a single step, which is a highly sought-after feature in complex synthesis. acs.orgmsu.edu The utility of this reaction has been showcased in the assembly of a wide array of natural products, including terpenes, polyketides, and alkaloids, solidifying its status as a critical tool in modern organic synthesis. wikipedia.orgiupac.org

Emerging Research Avenues and Future Outlook in Allyldibromoborane Chemistry

Development of Next-Generation Catalytic Systems

A significant frontier in allyldibromoborane chemistry lies in the development of advanced catalytic systems. While stoichiometric allylborations are well-established, the transition to catalytic processes is a key objective for improving atom economy and reducing waste. purkh.com Researchers are exploring the use of transition metal catalysts and organocatalysts to facilitate the in situ generation and reaction of allylboron species from more accessible precursors.

Recent studies have shown promise in using palladium-based catalysts to promote the coupling of allylic acetates with bis(pinacolato)diboron (B136004) to generate allylic boronates, which can then undergo further reactions. While not directly involving this compound, this principle of catalytic allylation sets a precedent for future work. The development of "fourth-generation" catalysts, characterized by their high activity and broad substrate scope, offers a glimpse into the potential for creating highly efficient catalytic systems for allylboration reactions. nih.gov These advanced catalysts often feature sterically hindered and electron-rich ligands that enhance catalytic turnover and stability. nih.gov The goal is to design catalysts that can directly utilize this compound or its precursors in a catalytic cycle, thereby minimizing the amount of boron reagent required.

Exploration of Novel Substrate Classes for Allylboration

The scope of this compound-mediated allylboration is expanding beyond traditional carbonyl compounds. Researchers are actively investigating its reactivity with a wider range of electrophiles, opening up new avenues for the synthesis of complex molecules.

One area of interest is the allylboration of imines and their derivatives, which provides a direct route to homoallylic amines, valuable building blocks in medicinal chemistry. Furthermore, the reaction of this compound with epoxides has been shown to proceed with high regioselectivity, leading to the formation of 1,4-diols after oxidative workup. researchgate.net This transformation is particularly useful for the synthesis of polyketide natural products.

Recent research has also demonstrated the carbometalation of simple alkenes with this compound, a reaction that forms a new carbon-carbon bond and a carbon-boron bond simultaneously. utsa.edu This process allows for the subsequent functionalization of the resulting organoborane, providing a powerful tool for the construction of complex molecular architectures. acs.org The exploration of less conventional substrates, such as nitriles and alkynes, is also an active area of investigation, with the potential to yield a diverse array of functionalized products. researchgate.net

Table 1: Investigated Substrate Classes for Allylboration with this compound

| Substrate Class | Product Type | Significance |

|---|---|---|

| Imines | Homoallylic amines | Access to key intermediates for pharmaceuticals. |

| Epoxides | 1,4-diols | Building blocks for natural product synthesis. researchgate.net |

| Alkenes | Functionalized organoboranes | Versatile intermediates for further transformations. utsa.edu |

| Nitriles | β,γ-Unsaturated ketones | Synthesis of complex carbonyl compounds. |

| Alkynes | Dienylboranes | Precursors for conjugated systems. |

Integration with Sustainable Chemical Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry research. purkh.comresearchgate.net Efforts are underway to integrate this compound chemistry with more sustainable practices to minimize environmental impact. numberanalytics.com

A key focus is the replacement of traditional organic solvents with greener alternatives, such as ionic liquids or deep eutectic solvents. numberanalytics.com These alternative reaction media can offer improved recyclability and reduced toxicity. numberanalytics.com Furthermore, the development of solvent-free reaction conditions is a major goal, which can significantly reduce waste and simplify product purification.

Another aspect of sustainable chemistry is the use of energy-efficient activation methods. Microwave-assisted synthesis and mechanochemistry are being explored as alternatives to conventional heating, often leading to shorter reaction times and higher yields. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a particularly green approach, although its application in conjunction with highly reactive organoboranes like this compound presents significant challenges that are yet to be overcome. msd-uk.com

Synergistic Approaches Combining Computational and Experimental Design for Reactivity Control

The synergy between computational chemistry and experimental work is becoming increasingly crucial for advancing chemical synthesis. researchgate.net In the context of this compound, computational modeling is being employed to gain a deeper understanding of reaction mechanisms and to predict the stereochemical outcomes of allylboration reactions. nih.gov

Density Functional Theory (DFT) calculations can be used to model transition states and to elucidate the factors that govern the high stereoselectivity observed in many allylboration reactions. nih.gov This theoretical insight allows for the rational design of new chiral ligands and catalysts that can further enhance the enantioselectivity and diastereoselectivity of these transformations.

Machine learning algorithms are also emerging as powerful tools for reaction optimization and discovery. rsc.org By analyzing large datasets of reaction outcomes, these models can identify patterns and predict the optimal conditions for a given transformation, thereby reducing the number of experiments required and accelerating the pace of research. mit.edu This data-driven approach, combined with a strong foundation in mechanistic understanding from both experimental and computational studies, will be instrumental in unlocking the full potential of this compound as a synthetic reagent. nih.gov

Q & A

Q. What are the standard protocols for synthesizing allyldibromoborane, and how can reproducibility be ensured?

this compound is typically synthesized via hydroboration of allyl bromide using diborane derivatives. To ensure reproducibility, document reaction conditions (temperature, solvent purity, stoichiometry) meticulously. Use inert atmospheres (argon/glovebox) to prevent moisture interference, and characterize intermediates via and spectroscopy . Purity should be confirmed via elemental analysis or GC-MS. Detailed procedural steps must align with journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- : To confirm boron environment and detect impurities (e.g., unreacted diborane).

- IR Spectroscopy : Identify B-Br and B-C vibrational modes (~600–800 cm).

- X-ray Crystallography : Resolve molecular geometry and confirm regioselectivity in synthesis . Cross-validate data with computational methods (e.g., DFT calculations) for structural assignments .

Q. How should researchers handle this compound’s sensitivity to moisture and oxygen?

Use Schlenk-line techniques or gloveboxes for storage and reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) and employ molecular sieves. Monitor degradation via periodic and quantify hydrolyzed byproducts (e.g., boric acid) using titration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound across studies?

Discrepancies often arise from variations in solvent polarity, Lewis acid additives, or trace impurities. Conduct controlled experiments to isolate variables:

Q. How can computational methods enhance understanding of this compound’s reaction mechanisms?

Apply DFT calculations to model transition states and intermediates in hydroboration or cross-coupling reactions. Validate with isotopic labeling experiments (e.g., -allyl derivatives) and compare computed vs. experimental NMR chemical shifts. Software like Gaussian or ORCA is recommended .

Q. What experimental designs optimize this compound’s stability in catalytic applications?

Design stability assays under varying conditions:

Q. How do researchers address conflicting data on this compound’s regioselectivity in alkene additions?

Contradictions may stem from competing steric vs. electronic control. Use deuterated alkenes to track regioselectivity via . Compare results with Hammett plots to quantify electronic effects .

Methodological Guidance

What criteria define a rigorous research question for this compound studies?

Apply the FINER framework :

Q. How should researchers integrate primary literature into experimental design?

Use databases like SciFinder or Reaxys to compile reaction data. Critically evaluate reproducibility by comparing yields, conditions, and characterization methods across studies . Prioritize peer-reviewed journals with rigorous experimental guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. What steps mitigate bias in data interpretation for this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.